2,4-Diamino-6-nitroquinazoline
Overview
Description
2,4-Diamino-6-nitroquinazoline is an organic compound that belongs to the class of organoheterocyclic compounds known as imidolactams . It is available in the form of orange-colored powder or lumps . The molecular formula of this compound is C8H7N5O2 .
Synthesis Analysis
The synthesis of 2,4-Diamino-6-nitroquinazoline involves several steps. One of the synthesis methods involves the use of guanidine hydrochloride and 2-chloro-5-nitrobenzonitrile in N,N-dimethylformamide at 140°C for 24 hours . The reaction yields a white solid compound in 71% yield .Molecular Structure Analysis
The molecular structure of 2,4-Diamino-6-nitroquinazoline is confirmed using various techniques such as single-crystal X-ray diffraction, elemental analysis, Fourier transform infrared spectrometry, ultraviolet–visible spectrophotometry, and nuclear magnetic resonance spectroscopy . The molecular weight of this compound is 205.17 .Physical And Chemical Properties Analysis
2,4-Diamino-6-nitroquinazoline is an orange-colored compound that comes in the form of powder or lumps . It has a molecular weight of 205.17 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Inhibitors of Dihydrofolate Reductase
N9-substituted 2,4-diaminoquinazolines, synthesized from 2,4-diamino-6-nitroquinazoline, have been evaluated as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). These compounds show significant inhibitory activities against these enzymes, with certain substitutions enhancing potency (Gangjee et al., 2008).
Antimalarial Activity
2,4-Diaminoquinazoline derivatives have been tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Some compounds in this class demonstrated potent antimalarial activity, suggesting their potential as therapeutic agents (Ommeh et al., 2004).
Microtubule Destabilizing Agents
4-Anilino-6-nitroquinazolines, which can be derived from 2,4-diamino-6-nitroquinazoline, have been investigated for their use as microtubule destabilizing agents. These compounds, such as Azixa™, have applications in inducing apoptosis in cancer cells (Foucourt et al., 2010).
Antileishmanial Activity
Synthesized 4-arylamino-6-nitroquinazolines have been evaluated for their antileishmanial activities. Some derivatives showed significant inhibitory activity against Leishmania major, indicating their potential as antileishmanial agents (Saad et al., 2016).
Antiplatelet and Antiphlogistic Activities
New series of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted, synthesized from 2,4-diaminoquinazolines, showed potent antiplatelet activity along with anti-inflammatory properties. These compounds could serve as leads for the development of new therapeutics (Brullo et al., 2012).
Molecular Structure Characterization
6-Nitroquinazoline-2,4(1H,3H)-dione, related to 2,4-diamino-6-nitroquinazoline, has been studied using X-ray crystallography and spectroscopy, providing insights into its molecular structure and bonding patterns (Kesternich et al., 2013).
Electrophilic Aromatic Nitration Studies
Theoretical studies on the nitration reaction centers of 4-hydroxyquinazoline, a relative of 2,4-diamino-6-nitroquinazoline, provided insights into the selectivity and reaction pathways in the synthesis of nitroquinazolines (Makhloufi et al., 2018).
Solid-Phase Synthesis Techniques
Advancements in solid-phase synthesis techniques for 2,4-diaminoquinazolines have been explored, offering efficient routes for the synthesis of compounds like prazosin (Wilson, 2001).
Computational Studies on Antitubercular Properties
Computational approaches, including QSAR and molecular docking, have been employed to explore the efficiency of the 2,4-diaminoquinazoline scaffold as an antitubercular agent, highlighting its versatility in drug discovery (Bose et al., 2019).
Corrosion Inhibition Studies
Quinazoline Schiff base compounds, related to 2,4-diamino-6-nitroquinazoline, have been investigated for their potential as corrosion inhibitors in hydrochloric acid solution, demonstrating their utility in industrial applications (Khan et al., 2017).
Safety And Hazards
Future Directions
Compounds containing a 2,4-diaminopyrimidine core, such as 2,4-Diamino-6-nitroquinazoline, have shown potential in the development of future anti-TB drugs. These compounds can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . Additionally, 2,4-diamino-quinazoline, a selective inhibitor of Lef1, has been found to suppress the expression of Wnt/β-catenin target genes, resulting in the suppression of gastric cancer cell growth . This suggests potential future directions in cancer therapy.
properties
IUPAC Name |
6-nitroquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJNZRTRWPJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291147 | |
Record name | 2,4-Diamino-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-nitroquinazoline | |
CAS RN |
7154-34-9 | |
Record name | MLS002693872 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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